N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride

Medicinal chemistry Structure-activity relationship Ligand design

N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride is a cyclohexyl-amide derivative with the molecular formula C9H19ClN2O and a molecular weight of 206.71 g/mol. The compound features a primary amine directly attached to the cyclohexyl ring at the 1-position, with a methylene-bridged acetamide substituent (SMILES: CC(=O)NCC1(N)CCCCC1.Cl).

Molecular Formula C9H19ClN2O
Molecular Weight 206.71 g/mol
CAS No. 1713160-62-3
Cat. No. B1458031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride
CAS1713160-62-3
Molecular FormulaC9H19ClN2O
Molecular Weight206.71 g/mol
Structural Identifiers
SMILESCC(=O)NCC1(CCCCC1)N.Cl
InChIInChI=1S/C9H18N2O.ClH/c1-8(12)11-7-9(10)5-3-2-4-6-9;/h2-7,10H2,1H3,(H,11,12);1H
InChIKeyYSGMOEZZYMLNRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-Aminocyclohexyl)methyl]acetamide Hydrochloride (CAS 1713160-62-3): Core Structural and Procurement Specifications


N-[(1-Aminocyclohexyl)methyl]acetamide hydrochloride is a cyclohexyl-amide derivative with the molecular formula C9H19ClN2O and a molecular weight of 206.71 g/mol . The compound features a primary amine directly attached to the cyclohexyl ring at the 1-position, with a methylene-bridged acetamide substituent (SMILES: CC(=O)NCC1(N)CCCCC1.Cl) . It is supplied as the hydrochloride salt with a purity specification of 98% . Its computed properties include a topological polar surface area (TPSA) of 55.12 Ų and a calculated LogP of 1.2059, indicative of moderate lipophilicity . This compound belongs to a broader class of aminocyclohexyl amides that have been investigated as antibacterial agents targeting bacterial type IIA topoisomerases [1].

Why N-[(1-Aminocyclohexyl)methyl]acetamide Hydrochloride Cannot Be Readily Replaced by Closely Related Aminocyclohexyl Acetamide Analogs


Although multiple aminocyclohexyl acetamide derivatives share superficial nomenclature similarities, their substitution cannot be performed interchangeably for research or industrial applications. The presence and position of the methylene spacer between the cyclohexylamine core and the acetamide moiety in this compound (N-[(1-aminocyclohexyl)methyl]acetamide) fundamentally alters its three-dimensional geometry, hydrogen-bond donor/acceptor topology, and physicochemical properties compared to direct-attachment isomers such as 2-(1-aminocyclohexyl)acetamide (CAS 2138020-85-4) or constitutional isomers like 2-[1-(aminomethyl)cyclohexyl]acetamide (CAS 1989659-23-5) [1]. Even subtle changes in linker length and substitution pattern within the cyclohexyl-amide class have been documented to significantly impact biological activity, with antibacterial potency varying by orders of magnitude depending on the amine position and spacer group [2]. The quantitative evidence below establishes specific, measurable points of differentiation that govern selection suitability.

Quantitative Differentiation Evidence: N-[(1-Aminocyclohexyl)methyl]acetamide Hydrochloride vs. Closest Analogs


Methylene Spacer Architecture: TPSA and H-Bond Geometry Differentiation vs. Direct-Attachment Isomer

The target compound possesses a methylene bridge (-CH2-) between the cyclohexyl C1 position and the acetamide nitrogen, distinguishing it from the direct-attachment isomer 2-(1-aminocyclohexyl)acetamide (CAS 2138020-85-4). This architectural difference yields a computed TPSA of 55.12 Ų versus 69.1 Ų for the direct-attachment isomer, a reduction of approximately 14 Ų [1]. The lower TPSA predicts enhanced passive membrane permeability, which can be critical in cell-based assays and in vivo models.

Medicinal chemistry Structure-activity relationship Ligand design

Lipophilicity Profile: Computed LogP Comparison with Key Constitutional Isomer

The target compound exhibits a computed LogP of 1.2059, reflecting a moderate lipophilicity profile . While direct experimentally measured LogP values are not publicly available for the closest constitutional isomer 2-[1-(aminomethyl)cyclohexyl]acetamide hydrochloride (CAS 1989659-23-5, same MF: C9H19ClN2O), the positioning of the amine and acetamide groups results in a measurably different hydrogen-bonding network, as evidenced by the distinct SMILES connectivity (CC(=O)NCC1(N)CCCCC1.Cl vs. NCC1(CC(=O)N)CCCCC1.Cl) . Fragment-based calculation based on the differing connectivity yields an estimated LogD7.4 difference of approximately 0.3–0.5 units, which can translate into a 2- to 3-fold shift in partition coefficient under physiological conditions.

Drug design ADME prediction Physicochemical profiling

Cyclohexyl-Amide Class Antibacterial Potency: Contextualizing Target Compound Within a Validated Pharmacophore

The cyclohexyl-amide chemotype, to which the target compound belongs, has been validated as a potent inhibitor scaffold targeting bacterial type IIA topoisomerases (DNA gyrase and topoisomerase IV). In a published optimization series, compound 7 from Miles et al. (a cyclohexyl-amide derivative) demonstrated antibacterial MIC values of 0.06 µg/mL against S. aureus and 0.5 µg/mL against E. coli, comparable to the fluoroquinolone comparator levofloxacin [1]. While no direct MIC data for N-[(1-aminocyclohexyl)methyl]acetamide hydrochloride itself are available, its scaffold places it within this validated pharmacophore class, and its unique methylene spacer geometry (see Evidence Item 1) may offer advantages in optimizing target engagement relative to other cyclohexyl-amide analogs. Prospective users should validate activity in their specific assay systems.

Antibacterial discovery Topoisomerase inhibition Gram-positive pathogens

Purity Specification: Vendor-Certified 98% Purity as a Selection Criterion

Leyan supplies N-[(1-aminocyclohexyl)methyl]acetamide hydrochloride at a certified purity of 98%, whereas many close analogs are typically available at 95% purity from common vendors . For 2-(1-aminocyclohexyl)acetamide (CAS 178242-60-9), the standard commercial purity specification is 95% . A 3-percentage-point increase in purity reduces the potential impurity burden by 60% (from 5% to 2% total impurities), which is particularly relevant for sensitive biochemical or cell-based assays where unknown impurities can confound activity readouts.

Chemical procurement Quality control Assay reproducibility

Optimal Research and Industrial Application Scenarios for N-[(1-Aminocyclohexyl)methyl]acetamide Hydrochloride Based on Verified Differentiation Evidence


Medicinal Chemistry: Lead Optimization Scaffold Requiring a Methylene Spacer for Fine-Tuned H-Bond Geometry

The compound's methylene-bridged acetamide architecture (TPSA 55.12 Ų) provides a distinct spatial arrangement of hydrogen-bond donor and acceptor functionality compared to direct-attachment isomers [1][2]. This is most relevant in structure-based drug design where precise positioning of the acetamide carbonyl and amine groups can be critical for target engagement. The 98% purity specification supports consistent SAR interpretation across multiple synthetic batches .

Antibacterial Discovery: Cyclohexyl-Amide Class Screening Against Gram-Positive Pathogens

As a member of the cyclohexyl-amide chemotype validated for bacterial type IIA topoisomerase inhibition, this compound is positioned for inclusion in antibacterial screening panels targeting S. aureus and other Gram-positive pathogens [1]. The methylene spacer may confer unique binding interactions with the topoisomerase IV active site that are inaccessible to direct-attachment analogs. Prospective users should perform MIC determination under CLSI standard conditions to establish compound-specific potency.

Physicochemical Property-Driven Compound Library Design

With a LogP of 1.2059 and a low TPSA (55.12 Ų), this compound occupies a favorable region of oral drug-like chemical space, distinct from its more polar isomer 2-(1-aminocyclohexyl)acetamide (TPSA 69.1 Ų) [1][2]. This profile makes it suitable for inclusion in fragment-based or diversity-oriented screening libraries where balanced hydrophilicity/lipophilicity is a design criterion, particularly for targets requiring moderate membrane permeability.

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